![molecular formula C8H7Br2ClO B069814 2,6-Dibromo-4-chloro-3,5-dimethylphenol CAS No. 175204-32-7](/img/structure/B69814.png)
2,6-Dibromo-4-chloro-3,5-dimethylphenol
Overview
Description
2,6-Dibromo-4-chloro-3,5-dimethylphenol is a chemical compound with the molecular formula C8H7Br2ClO and a molecular weight of 314.4 . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-chloro-3,5-dimethylphenol consists of a phenol group with two bromine atoms, one chlorine atom, and two methyl groups attached to the benzene ring .Physical And Chemical Properties Analysis
2,6-Dibromo-4-chloro-3,5-dimethylphenol has a melting point of 158-160°C and a predicted boiling point of 291.2±35.0 °C. Its density is predicted to be 1.908±0.06 g/cm3. It should be stored at 2-8°C .Scientific Research Applications
Electrophilic Substitution and Bromination Mechanisms : Brittain et al. (1979) investigated the brominations of dimethylphenol derivatives, including 2,6-Dibromo-4-chloro-3,5-dimethylphenol, and outlined the mechanisms of these reactions. This study provides insights into the electrophilic substitution reactions with rearrangements involved in the synthesis of such compounds (Brittain, da la Mare, Isaacs, & Mcintyre, 1979).
Suzuki Reaction and Antibacterial Properties : Zaooli et al. (2019) synthesized derivatives of 4-chloro-3,5-dimethylphenol using the Suzuki reaction and tested their antibacterial properties against various bacteria. This study highlights the potential of using such compounds in antibacterial applications (Zaooli, Hussein, Jafar, & Al-Thamir, 2019).
Degradation by Advanced Oxidation Processes : Li et al. (2020) explored the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes. They examined kinetics, mechanism, and toxicity evolution, providing insights into the environmental impact and treatment of such compounds (Li, Guo, Wang, Zhang, Cheng, Wang, Yang, & Du, 2020).
Polymerization and Material Synthesis : Percec and Wang (1990) discussed the synthesis of polymers using 2,6-dimethylphenol derivatives, demonstrating the potential of these compounds in creating functional materials (Percec & Wang, 1990).
Olefin Polymerization Catalysts : Schmid et al. (2001) described the synthesis and structural characterization of nickel(II) and palladium(II) diimine complexes involving 2,6-diphenyl aniline moieties. They provided insights into the polymerization properties of these complexes, which are relevant for material science applications (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).
Residual Chlorine Determination : Ellis and Brown (1981) developed a method for determining residual chlorine in aqueous solutions by derivatizing with 2,6-dimethylphenol. This research is significant in the context of environmental monitoring and water treatment (Ellis & Brown, 1981).
Safety and Hazards
Future Directions
While specific future directions for 2,6-Dibromo-4-chloro-3,5-dimethylphenol are not mentioned in the available resources, its related compound, 4-Bromo-2,6-dimethylphenol, is used in various applications such as coatings, slurries, and microbial control in paper mills, oil fields, leather processes, and water treatment processes . This suggests that 2,6-Dibromo-4-chloro-3,5-dimethylphenol could potentially find similar uses in the future.
properties
IUPAC Name |
2,6-dibromo-4-chloro-3,5-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2ClO/c1-3-5(9)8(12)6(10)4(2)7(3)11/h12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJYURWOPAQMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428792 | |
Record name | 2,6-dibromo-4-chloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-chloro-3,5-dimethylphenol | |
CAS RN |
175204-32-7 | |
Record name | 2,6-Dibromo-4-chloro-3,5-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dibromo-4-chloro-3,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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